molecular formula C12H12F3NO3 B2524617 4-[3-(Trifluoromethoxy)benzoyl]morpholine CAS No. 2326134-09-0

4-[3-(Trifluoromethoxy)benzoyl]morpholine

Cat. No.: B2524617
CAS No.: 2326134-09-0
M. Wt: 275.227
InChI Key: QHAHPLWEYVFAIK-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)benzoyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a benzoyl group that has a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]morpholine typically involves the reaction of 3-(trifluoromethoxy)benzoyl chloride with morpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Trifluoromethoxy)benzoyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzoyl group or to reduce other functional groups present in the molecule.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(Trifluoromethoxy)benzoyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its target. The morpholine ring can also contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    4-(Trifluoromethoxy)benzoyl chloride: This compound is a precursor in the synthesis of 4-[3-(Trifluoromethoxy)benzoyl]morpholine.

    3-(Trifluoromethoxy)benzyl bromide: Another related compound with similar functional groups.

    Morpholine derivatives: Other morpholine-based compounds with different substituents.

Uniqueness: this compound is unique due to the presence of both the trifluoromethoxy group and the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAHPLWEYVFAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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